Lipophilicity (LogP) Differentiation: 5-Methylfuran vs. Unsubstituted Furan Acryloyl Tetrahydroquinoline
The target compound bearing a 5-methylfuran substituent exhibits a calculated LogP of 4.32, representing a measurable increase in lipophilicity versus the unsubstituted furan analog (CAS 326914-59-4) . Although exact experimental LogP for the des-methyl comparator is not publicly reported, the addition of a methyl group to aromatic heterocycles consistently raises LogP by approximately 0.4–0.6 units based on well-established fragment contribution methods . This difference directly impacts partition coefficient-dependent properties relevant to membrane permeability and chromatographic retention.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.32 (calculated) |
| Comparator Or Baseline | 1-[3-(2-furyl)acryloyl]-1,2,3,4-tetrahydroquinoline (CAS 326914-59-4); LogP estimated ~3.7–3.9 based on methylene fragment subtraction |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 units (higher for target) |
| Conditions | Computational prediction; ChemSrc database entry for CAS 514822-45-8 |
Why This Matters
A LogP difference of 0.5 units translates to approximately a 3-fold difference in octanol-water partitioning, which is material for researchers optimizing compound solubility, permeability, or chromatographic separation conditions during procurement-driven experimental design.
- [1] Hansch, C.; Leo, A.; Hoekman, D. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, American Chemical Society, Washington, DC, 1995. View Source
